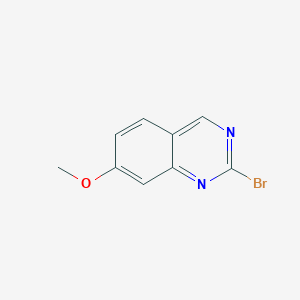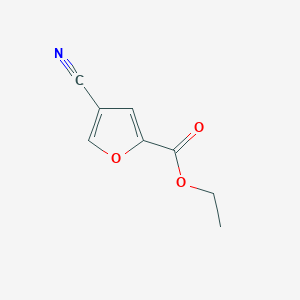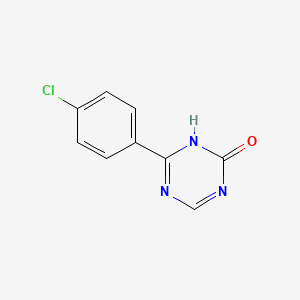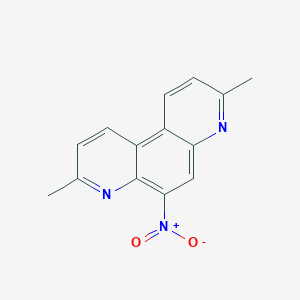
3,8-Dimethyl-5-nitro-4,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-5-nitro-4,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline compounds are known for their ability to form strong complexes with metal ions, making them valuable in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-5-nitro-4,7-phenanthroline typically involves the nitration of 3,8-dimethyl-4,7-phenanthroline. This process can be achieved using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethyl-5-nitro-4,7-phenanthroline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3,8-dimethyl-5-amino-4,7-phenanthroline .
Scientific Research Applications
3,8-Dimethyl-5-nitro-4,7-phenanthroline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-5-nitro-4,7-phenanthroline involves its interaction with metal ions. The compound can chelate metal ions, forming stable complexes that can participate in various chemical reactions. In biological systems, these complexes can interfere with metal-dependent enzymes and processes, leading to antimicrobial effects . The nitro group also plays a role in its activity, as it can be reduced to form reactive intermediates that further enhance its biological effects .
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the additional functional groups that enhance reactivity.
4,7-Dimethyl-1,10-phenanthroline: Similar structure but without the nitro group, leading to different chemical and biological properties.
5-Nitro-1,10-phenanthroline: Contains a nitro group but lacks the methyl groups, affecting its overall reactivity and applications.
Uniqueness: The presence of these groups allows for more diverse chemical reactions and interactions with metal ions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
116142-49-5 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3,8-dimethyl-5-nitro-4,7-phenanthroline |
InChI |
InChI=1S/C14H11N3O2/c1-8-3-5-10-11-6-4-9(2)16-14(11)13(17(18)19)7-12(10)15-8/h3-7H,1-2H3 |
InChI Key |
LWMNAZAATBKOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C3C(=C2C=C1)C=CC(=N3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
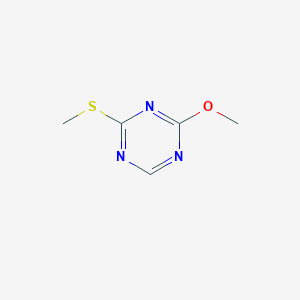
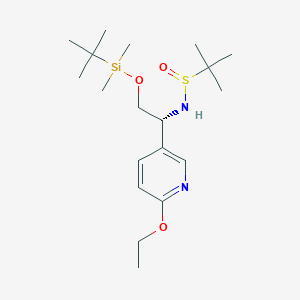
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)

![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
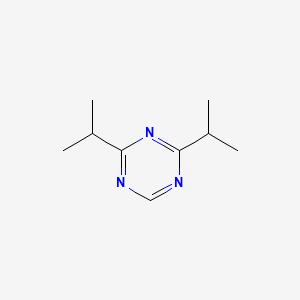
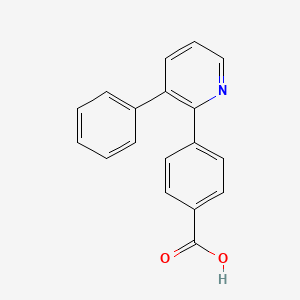
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
